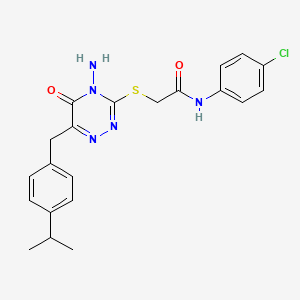

![molecular formula C26H25N3O3S2 B2425553 N-(2-(苯并[d]噻唑-2-基)苯基)-4-((3-甲基哌啶-1-基)磺酰基)苯甲酰胺 CAS No. 683792-30-5](/img/structure/B2425553.png)

N-(2-(苯并[d]噻唑-2-基)苯基)-4-((3-甲基哌啶-1-基)磺酰基)苯甲酰胺

货号 B2425553

CAS 编号:

683792-30-5

分子量: 491.62

InChI 键: SKXBLEZVTQBTBR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BPTES and is a selective inhibitor of the enzyme glutaminase, which plays a crucial role in cancer cell metabolism.

科学研究应用

- The compound’s unique structure makes it a promising candidate for developing fluorescent materials and sensors. Researchers have explored its photophysical properties, particularly its dual fluorescence behavior (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) characteristics in solution. Interestingly, in solid thin films, only one type of emission is observed. Difluoroboron complexes derived from this compound exhibit significant blue shifts and enhanced emission compared to the ligand itself .

- Understanding solvent effects on the ESIPT reaction of related compounds, such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), has implications for optoelectronics and analytical tools. Researchers have found that increasing solvent polarity inhibits the ESIPT reaction of MMT. Investigating these mechanisms can lead to the development of new products in these fields .

- Given the special role of fluoride ions in chemistry and biomedical applications, designing highly selective fluoride ion probes is crucial. Aromatic imidazole-functionalized ligands derived from this compound have been synthesized and characterized. These ligands, along with their difluoroboron complexes, hold promise as selective fluorophores for detecting fluoride ions .

- The compound’s unique photophysical properties may find applications in photocatalysis and photothermal conversion. Researchers have studied its temperature-dependent behavior, which could impact the conditions for photochemical hydrogen production and provide theoretical support for photothermal catalysis .

Fluorescent Materials and Sensors

Optoelectronics and Analytical Tools

Selective Fluoride Ion Probes

Photocatalysis and Photothermal Conversion

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXBLEZVTQBTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)

![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2425490.png)